molecular formula C80H64Br2P4+2 B14717235 1,1,2,4,4,5-Hexakis-phenyl-1,4-diphosphinine-1,4-diium;dibromide CAS No. 15362-58-0

1,1,2,4,4,5-Hexakis-phenyl-1,4-diphosphinine-1,4-diium;dibromide

Cat. No.: B14717235
CAS No.: 15362-58-0
M. Wt: 1309.1 g/mol
InChI Key: CBFBIKRIZJOXRC-UHFFFAOYSA-L
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Description

1,1,2,4,4,5-Hexakis-phenyl-1,4-diphosphinine-1,4-diium;dibromide is a complex organophosphorus compound It is characterized by the presence of two phosphorus atoms within a six-membered ring structure, substituted with phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,4,4,5-Hexakis-phenyl-1,4-diphosphinine-1,4-diium;dibromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable phosphine precursor with a halogenating agent, followed by cyclization in the presence of a base. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques to remove by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

1,1,2,4,4,5-Hexakis-phenyl-1,4-diphosphinine-1,4-diium;dibromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state species.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

    Cycloaddition: The compound can participate in cycloaddition reactions, forming larger ring structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the presence of a catalyst, such as palladium or nickel complexes.

    Cycloaddition: Cycloaddition reactions may involve dienophiles like maleic anhydride or azides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can introduce a variety of functional groups, and cycloaddition can result in complex ring systems.

Scientific Research Applications

1,1,2,4,4,5-Hexakis-phenyl-1,4-diphosphinine-1,4-diium;dibromide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

    Biology and Medicine: Research is ongoing into its potential use as a bioactive molecule, although specific applications are still under investigation.

    Industry: It may be used in the development of new materials with specific electronic or catalytic properties.

Mechanism of Action

The mechanism of action of 1,1,2,4,4,5-Hexakis-phenyl-1,4-diphosphinine-1,4-diium;dibromide involves its interaction with molecular targets through its phosphorus atoms and phenyl groups. These interactions can influence the electronic properties of the compound, making it an effective ligand in coordination chemistry. The pathways involved often include the formation of coordination complexes with transition metals, which can alter the reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diphosphinines: These compounds share the core diphosphinine structure but may have different substituents.

    Phosphabarrelenes: These compounds have a similar phosphorus-containing ring structure but differ in the arrangement of substituents.

    Phosphinines: These are simpler phosphorus-containing heterocycles with fewer substituents.

Uniqueness

1,1,2,4,4,5-Hexakis-phenyl-1,4-diphosphinine-1,4-diium;dibromide is unique due to its specific substitution pattern with phenyl groups, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring precise control over electronic interactions, such as in the development of new materials and catalysts.

Properties

CAS No.

15362-58-0

Molecular Formula

C80H64Br2P4+2

Molecular Weight

1309.1 g/mol

IUPAC Name

1,1,2,4,4,5-hexakis-phenyl-1,4-diphosphinine-1,4-diium;dibromide

InChI

InChI=1S/2C40H32P2.2BrH/c2*1-7-19-33(20-8-1)39-31-42(37-27-15-5-16-28-37,38-29-17-6-18-30-38)40(34-21-9-2-10-22-34)32-41(39,35-23-11-3-12-24-35)36-25-13-4-14-26-36;;/h2*1-32H;2*1H/q2*+2;;/p-2

InChI Key

CBFBIKRIZJOXRC-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)C2=C[P+](C(=C[P+]2(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.C1=CC=C(C=C1)C2=C[P+](C(=C[P+]2(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Br-].[Br-]

Origin of Product

United States

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